
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is a complex organic compound characterized by the presence of a chloro-nitrophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide typically involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(2-Amino-4-nitrophenyl)-3-(2-furyl)-2-propenamide.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{(1E)-[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}morpholin-4-amine
- 2-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]malononitrile
Uniqueness
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and chloro-nitrophenyl group make it a versatile compound for various applications.
Properties
CAS No. |
853349-20-9 |
|---|---|
Molecular Formula |
C13H9ClN2O4 |
Molecular Weight |
292.67 g/mol |
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-11-8-9(16(18)19)3-5-12(11)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+ |
InChI Key |
CSQGTADKDKYJBO-GQCTYLIASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



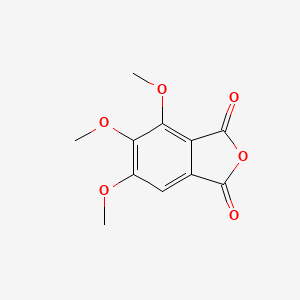

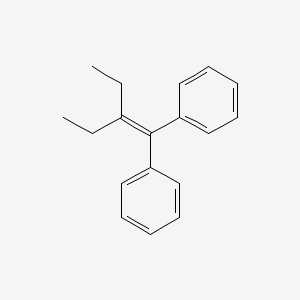





![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)
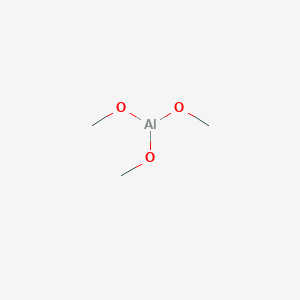
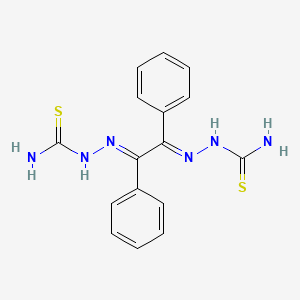
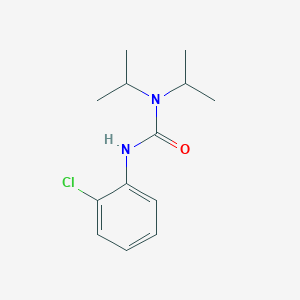
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
